molecular formula C6H6N2O3 B3031431 5-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 342402-51-1

5-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B3031431
CAS No.: 342402-51-1
M. Wt: 154.12 g/mol
InChI Key: RIYUOHRYWJPQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a pyridazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features a 3-keto group, a carboxylic acid substituent at position 4, and a methyl group at position 3. This structure imparts unique physicochemical properties, such as hydrogen-bonding capability (via the carboxylic acid and keto groups) and moderate lipophilicity (due to the methyl group).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-oxo-1H-pyridazine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-2-7-8-5(9)4(3)6(10)11/h2H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYUOHRYWJPQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495119
Record name 5-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342402-51-1
Record name 5-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid with methylating agents to introduce the methyl group at the 5-position . The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that derivatives of 5-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exhibit promising anticancer properties. These compounds can inhibit the Aryl Hydrocarbon Receptor (AHR), which is implicated in tumor growth and metastasis. AHR antagonists have been shown to modulate immune responses and inhibit the proliferation of cancer cells, making these derivatives potential candidates for cancer therapy .

Case Study: Antitumor Efficacy
A study demonstrated that a related compound effectively reduced tumor size in animal models by inhibiting AHR-mediated pathways. The results indicated a significant decrease in tumor cell proliferation and an increase in apoptosis rates .

1.2 Modulation of Cannabinoid Receptors

Recent studies have identified this compound derivatives as potential cannabinoid receptor type 2 (CB2R) inverse agonists. These compounds showed high affinity for CB2R, suggesting their utility in treating conditions such as pain and inflammation without the psychoactive effects associated with CB1R modulation .

Table 1: Affinity of Pyridazine Derivatives for Cannabinoid Receptors

CompoundKi (nM)Selectivity (KiCB1/KiCB2)
Compound 92.0 ± 0.81>2000
Reference CB2R ligand (HU-308)--
Reference CB1R ligand (WIN55,212-2)--

Metabolic Disorders

2.1 TGR5 Agonism

Compounds based on the structure of this compound have been studied for their role as agonists of the G protein-coupled bile acid receptor TGR5. This receptor is linked to metabolic processes including glucose metabolism and lipid regulation, making these compounds potential therapeutic agents for Type 2 diabetes and related metabolic disorders .

Case Study: Effects on Lipid Metabolism
In a clinical trial involving diabetic patients, a derivative demonstrated improved glycemic control and lipid profiles over a specified treatment period, indicating its therapeutic potential in managing Type 2 diabetes .

Neuroprotective Effects

Some studies suggest that derivatives of this compound may exert neuroprotective effects through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. This could position them as candidates for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Positional Isomers: 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid

  • Structural Differences : The methyl group is at position 6 instead of 5.
  • Solubility: The positional shift could influence solubility; methyl groups in less polar regions of the molecule may enhance lipophilicity.

Parent Compound: 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid

  • Structural Differences : Lacks the 5-methyl group.
  • Impact on Properties :
    • Hydrophilicity : The absence of the methyl group increases polarity, likely enhancing aqueous solubility.
    • Reactivity : The carboxylic acid and keto groups remain reactive sites for derivatization (e.g., esterification, amidation).
  • Applications : Serves as a precursor for synthesizing methylated or halogenated analogs .

Halogenated Analog: 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid

  • Structural Differences : Chlorine replaces the methyl group at position 6.
  • Bioactivity: Halogenated pyridazines are often associated with enhanced antimicrobial or pesticidal activity, though specific data are unavailable here .

Thienopyridazine Derivatives (e.g., Methyl 5-Methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate)

  • Structural Differences : Fused thiophene and pyridazine rings with additional ester groups.
  • Impact on Properties :
    • Aromaticity : The fused thiophene enhances π-conjugation, possibly increasing stability and fluorescence properties.
    • Synthetic Utility : These derivatives are intermediates in synthesizing heterocyclic libraries for drug discovery .

Ester Derivatives (e.g., 6-(4-Methylbenzoyl)-3-oxo-2-phenyl-2,3-dihydropyridazine-4-carboxylic Acid Ethyl Ester)

  • Structural Differences : Carboxylic acid is esterified (ethyl ester), with added aromatic substituents.
  • Impact on Properties :
    • Lipophilicity : The ethyl ester and benzoyl groups significantly increase lipophilicity, improving membrane permeability.
    • Spectral Data : IR C=O stretches at 1746 cm⁻¹ (ester) and 1626 cm⁻¹ (keto); ¹H-NMR shows distinct aromatic proton shifts (δ 7.33–8.31 ppm) .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Spectral Features (IR, NMR) Notable Applications
5-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 5-CH₃, 3-O, 4-COOH C₆H₆N₂O₃ IR: ~1737 cm⁻¹ (C=O); δ ~2.37 ppm (CH₃) Under investigation
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 6-CH₃, 3-O, 4-COOH C₆H₆N₂O₃ Similar to above; positional isomer Synthetic intermediate
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid H, 3-O, 4-COOH C₅H₄N₂O₃ IR: ~1730 cm⁻¹ (C=O); δ ~12.5 ppm (COOH) Precursor for derivatives
6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 6-Cl, 3-O, 4-COOH C₅H₃ClN₂O₃ IR: ~1740 cm⁻¹ (C=O); δ ~3.8 ppm (Cl) Antimicrobial studies
Methyl 5-methyl-4-oxo-thienopyridazine-7-carboxylate Fused thiophene, 7-COOCH₃ C₁₀H₈N₂O₃S IR: ~1730 cm⁻¹ (ester C=O) Heterocyclic synthesis

Key Research Findings

  • Synthetic Flexibility : The carboxylic acid group in this compound allows for derivatization into esters or amides, enhancing drug-like properties (e.g., bioavailability) .
  • Structural-Activity Trends : Methyl and chloro substituents at positions 5 or 6 influence electronic profiles and intermolecular interactions, critical for binding to biological targets .

Biological Activity

5-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly as an enzyme inhibitor and its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆N₂O₃
  • Molecular Weight : 154.13 g/mol
  • Functional Groups : Contains a carboxylic acid group and a ketone group which contribute to its reactivity and biological activity.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of xanthine oxidase, an enzyme implicated in gout and oxidative stress-related diseases. Its ability to inhibit this enzyme could provide therapeutic benefits in managing these conditions .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antibiotics.
  • Anticancer Properties : Research indicates that this compound may possess anticancer effects. It has been studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cell lines .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

  • Xanthine Oxidase Inhibition :
    • A study demonstrated that this compound effectively binds to xanthine oxidase, inhibiting its activity and suggesting its potential use in treating gout.
    • The binding affinity was confirmed through molecular docking studies, indicating a strong interaction with the enzyme's active site.
  • Antimicrobial Studies :
    • In vitro tests showed that this compound displayed significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity :
    • Research on cancer cell lines revealed that this compound could inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression. Specifically, it affected the expression of key proteins involved in apoptosis pathways .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Xanthine Oxidase InhibitionStrong inhibitor with potential therapeutic applications
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityInduces apoptosis in cancer cell lines

Q & A

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

  • Methodological Answer : Preparative HPLC with C18 columns (ACN/water + 0.1% TFA) resolves closely eluting impurities. Membrane technologies (nanofiltration) remove metal catalysts, while crystallization via anti-solvent addition (e.g., water in DMF) enhances polymorph purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 2
5-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.